rac-N-Methyl Paroxetine-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₀H₁₈D₄FNO₃ |
|---|---|
Molecular Weight |
347.42 |
Synonyms |
rac-(3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl-d4)-1-methylpiperidine; rac-(3S-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl-d4)-1-methyl-piperidine; rac-(-)-trans-4-(4-Fluorophenyl-d4)-3-(3,4-methylenedioxypheno |
Origin of Product |
United States |
Foundational & Exploratory
difference between rac-N-Methyl Paroxetine and Paroxetine-d4
An In-depth Technical Guide to the Core Differences Between rac-N-Methyl Paroxetine and Paroxetine-d4
Abstract
In the landscape of pharmaceutical analysis and drug development, the precise understanding of a drug molecule and its variants is paramount. Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), is a widely studied compound.[1][2] This guide provides a detailed technical examination of two critical analogues: rac-N-Methyl Paroxetine and Paroxetine-d4. While structurally similar to the parent compound, their distinct chemical modifications impart profoundly different functional roles. rac-N-Methyl Paroxetine serves primarily as a synthetic intermediate and a potential metabolite, whereas Paroxetine-d4 is the gold-standard internal standard for bioanalytical quantification.[3][4][5] This whitepaper will deconstruct their structural differences, functional applications, analytical differentiation, and metabolic implications, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Core Structural and Physicochemical Disparities
The fundamental differences between rac-N-Methyl Paroxetine and Paroxetine-d4 originate from specific, targeted modifications to the core Paroxetine structure.
1.1. Chemical Structures
-
Paroxetine: The parent molecule features a secondary amine within its piperidine ring.[2]
-
rac-N-Methyl Paroxetine: This analogue is characterized by the methylation of the piperidine nitrogen, converting the secondary amine to a tertiary amine. The "rac-" prefix indicates a racemic mixture, though specific stereoisomers are often synthesized.[6]
-
Paroxetine-d4: In this variant, four hydrogen atoms on the methylenedioxy group of the benzodioxole ring are replaced with deuterium, a stable, heavier isotope of hydrogen.[7]
1.2. Comparative Physicochemical Data
A summary of the key properties highlights their distinctions:
| Property | Paroxetine | rac-N-Methyl Paroxetine | Paroxetine-d4 |
| Molecular Formula | C₁₉H₂₀FNO₃[1] | C₂₀H₂₂FNO₃[6] | C₁₉H₁₆D₄FNO₃[7] |
| Molecular Weight | 329.37 g/mol [8] | 343.4 g/mol [6] | 333.4 g/mol [7] |
| CAS Number | 61869-08-7[8] | 110429-36-2 (specific enantiomer)[6] | 2714485-95-5 (HCl Salt)[3] |
| Key Structural Modification | N/A (Parent Compound) | Methyl group on piperidine nitrogen | Four deuterium atoms on the methylenedioxy ring |
1.3. Synthetic Considerations
The synthesis pathways for these molecules diverge to incorporate their unique features. The synthesis of N-Methyl Paroxetine can be achieved by condensing a resolved carbinol intermediate with sesamol to yield the N-methylated advanced intermediate.[5] Interestingly, rac-N-Methyl Paroxetine-d4 is itself an intermediate in the synthesis of Paroxetine-d4, underscoring the multi-step and precise nature of isotopic labeling.[4]
Part 2: Divergent Roles in Pharmaceutical Research
The structural modifications directly dictate the application of each compound. They are not interchangeable and serve distinct, critical purposes in the drug development lifecycle.
2.1. rac-N-Methyl Paroxetine: A Reference Point
The primary utility of rac-N-Methyl Paroxetine is as a reference standard and synthetic intermediate.
-
Metabolite Identification: While the principal metabolic pathway of paroxetine involves oxidation and methylation of the benzodioxole ring, metabolism of the piperidine nitrogen is a theoretical possibility for secondary amines.[9][10] N-Methyl Paroxetine can serve as a reference standard to probe for this potential metabolic pathway in in vitro and in vivo studies.
-
Impurity Profiling: During the synthesis of Paroxetine, N-methylation can occur as an impurity.[5] A well-characterized standard of N-Methyl Paroxetine is therefore essential for developing analytical methods to detect and quantify this impurity, ensuring the quality and safety of the final active pharmaceutical ingredient (API).
2.2. Paroxetine-d4: The Bioanalytical Gold Standard
Paroxetine-d4 is an indispensable tool for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). It functions as a stable isotope-labeled (SIL) internal standard (IS).[3][11][12]
Causality Behind Using a Deuterated Internal Standard: The fundamental principle is that a deuterated IS behaves almost identically to the unlabeled analyte throughout the entire analytical process—from sample extraction to chromatographic separation and mass spectrometric ionization.[11] By adding a known quantity of Paroxetine-d4 to a biological sample (e.g., plasma) at the very beginning, it internally corrects for variability that can lead to inaccurate results.[13]
Key Advantages:
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of the target analyte in the mass spectrometer source. Since Paroxetine-d4 co-elutes with Paroxetine, it experiences the same matrix effects, allowing for an accurate analyte-to-IS ratio and reliable quantification.[14]
-
Compensation for Sample Loss: Any loss of analyte during sample preparation (e.g., liquid-liquid extraction, protein precipitation) will be mirrored by a proportional loss of the co-processed Paroxetine-d4.
-
Improved Assay Robustness and Precision: The use of a SIL-IS is a hallmark of a robust and reliable bioanalytical method, leading to higher precision and accuracy in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[11][13][14] Regulatory bodies like the European Medicines Agency (EMA) recognize the value of SIL-IS, with over 90% of submissions incorporating them.[14]
Logical Workflow: Bioanalytical Quantification Using Paroxetine-d4 The following diagram illustrates the self-validating system created by incorporating a deuterated internal standard.
Caption: Bioanalytical workflow using Paroxetine-d4 as an internal standard.
Part 3: Analytical Differentiation and Characterization
Distinguishing between rac-N-Methyl Paroxetine and Paroxetine-d4 is straightforward with modern analytical techniques.
3.1. Mass Spectrometry (MS)
MS is the most definitive technique for differentiation due to the mass difference.
| Compound | [M+H]⁺ (m/z) | Typical MRM Transition (m/z) |
| Paroxetine | 330.2 | 330.2 → 192.0[15]; 330.0 → 70.0[16] |
| rac-N-Methyl Paroxetine | 344.2 | Predicted: 344.2 → 70.0 or 344.2 → 206.0 |
| Paroxetine-d4 | 334.2 | 334.3 → 196.2[17] |
In a tandem MS (MS/MS) experiment using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored, providing exceptional selectivity and sensitivity.
3.2. High-Performance Liquid Chromatography (HPLC)
-
Paroxetine-d4: Is designed to have virtually identical chromatographic behavior to Paroxetine, ensuring co-elution, which is critical for its function as an internal standard.[13]
-
rac-N-Methyl Paroxetine: The addition of a methyl group slightly increases the molecule's lipophilicity. In reversed-phase HPLC, this would likely result in a slightly longer retention time compared to Paroxetine and Paroxetine-d4 under the same conditions.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides clear structural confirmation.
-
rac-N-Methyl Paroxetine: The spectrum would show a distinct singlet in the aliphatic region (typically ~2.2-2.8 ppm) corresponding to the three protons of the newly added N-methyl group.
-
Paroxetine-d4: The characteristic singlet for the methylenedioxy protons (-O-CH₂-O-) in Paroxetine (around 5.9 ppm) would be absent or significantly diminished in the spectrum of Paroxetine-d4.
3.4. Experimental Protocol: LC-MS/MS Quantification of Paroxetine in Human Plasma
This protocol describes a robust, self-validating method for the quantification of Paroxetine.
-
Preparation of Standards:
-
Prepare a 1 mg/mL stock solution of Paroxetine and Paroxetine-d4 (IS) in methanol.
-
Create a series of calibration standards by spiking blank human plasma with Paroxetine stock solution to achieve concentrations from 0.2 to 50.0 ng/mL.[15][16]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 0.6, 8.0, and 16.0 ng/mL).[16]
-
Prepare a working IS solution of Paroxetine-d4 at an appropriate concentration (e.g., 20 ng/mL) in methanol.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the Paroxetine-d4 working IS solution.
-
Vortex briefly to mix.
-
Add 600 µL of an extraction solvent (e.g., ethyl acetate/hexane, 50/50 v/v).[16]
-
Vortex for 2 minutes, then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 20% B, ramp to 90% B over 2 minutes, hold for 1 minute, return to initial conditions.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive (ESI+).
-
MRM Transitions:
-
Paroxetine: 330.2 → 192.0
-
Paroxetine-d4: 334.2 → 196.2
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Paroxetine and Paroxetine-d4 MRM transitions.
-
Calculate the peak area ratio (Paroxetine/Paroxetine-d4).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Paroxetine in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Part 4: Metabolic and Pharmacokinetic Context
4.1. Primary Metabolic Pathway of Paroxetine
The metabolism of Paroxetine is extensive and primarily occurs in the liver, mediated largely by the cytochrome P450 enzyme CYP2D6.[10][18] The main pathway does not involve the piperidine nitrogen or the deuterated positions in Paroxetine-d4.
-
Oxidation: The first and rate-limiting step is the oxidative cleavage of the methylenedioxy bridge on the benzodioxole ring to form an unstable catechol intermediate.[18][19]
-
Methylation: The catechol intermediate is then rapidly methylated by catechol-O-methyltransferase (COMT) to form the major, pharmacologically inactive metabolites, M-I and M-II.[18]
-
Conjugation: These hydroxylated metabolites undergo further conjugation with glucuronic acid or sulfate to form water-soluble conjugates that are readily excreted.[9][19]
Caption: Primary metabolic pathway of Paroxetine.
4.2. Implications of Structural Modifications
-
N-Methylation: If N-Methyl Paroxetine were formed as a metabolite, it would likely exhibit altered pharmacological properties. Tertiary amines often have different receptor binding profiles, blood-brain barrier penetration, and metabolic fates compared to their secondary amine precursors.
-
Deuteration (Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic reactions that involve the cleavage of this bond (the kinetic isotope effect). However, in Paroxetine-d4, the deuterium atoms are placed on the methylenedioxy group, which is indeed the site of primary metabolism. While this could theoretically slow its metabolism, for its application as an internal standard where it is administered in trace amounts, this effect is considered negligible and does not compromise its ability to track the analyte.[20]
Conclusion
The distinction between rac-N-Methyl Paroxetine and Paroxetine-d4 is a clear illustration of how subtle chemical modifications can lead to vastly different applications in pharmaceutical science.
-
rac-N-Methyl Paroxetine is a molecular analogue, defined by a change in a functional group (secondary to tertiary amine). Its value lies in its role as a reference material for impurity analysis and as a tool for exploring potential metabolic pathways.
-
Paroxetine-d4 is an isotopic analogue, or isotopologue, of the parent drug. It is chemically identical in its reactivity but physically distinguishable by mass. This unique property makes it the definitive internal standard for achieving the highest levels of accuracy and robustness in the quantitative analysis of Paroxetine in complex biological matrices.
For the drug development professional, understanding these differences is not merely academic; it is fundamental to ensuring manufacturing quality, performing accurate pharmacokinetic analysis, and ultimately, generating reliable data for regulatory submission.
References
- AptoChem. (2008). Deuterated internal standards and bioanalysis.
- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Bioanalysis: A Technical Guide.
- van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
- Veeprho. (n.d.). Paroxetine-D4 (HCl Salt) | CAS 2714485-95-5.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- Veeprho. (n.d.). Paroxetine EP Impurity D-D4.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Härtter, S., Hermes, B., Szegedi, A., & Hiemke, C. (1994). Automated determination of paroxetine and its main metabolite by column switching and on-line high-performance liquid chromatography. Therapeutic Drug Monitoring, 16(4), 400-406.
- ResearchGate. (2025). Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites.
- ClinPGx. (n.d.). Paroxetine Pathway, Pharmacokinetics.
- ResearchGate. (2025). Paroxetine Hydrochloride.
- Massaroti, P., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 340-347.
- Pharmaffiliates. (n.d.). This compound.
- National Center for Biotechnology Information. (n.d.). Paroxetine-d4. PubChem.
- Liu, Y., et al. (2025). High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring. Scientific Reports.
- Kaye, C. M., Haddock, R. E., & Langley, P. F. (1989). A review of the metabolism and pharmacokinetics of paroxetine in man. Acta Psychiatrica Scandinavica Supplementum, 350, 60-75.
- Dr.Oracle. (2025). How is Paroxetine metabolized in the liver?.
- Acta Scientific. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices.
- National Center for Biotechnology Information. (n.d.). Paroxetine. PubChem.
- ResearchGate. (n.d.). Synthesis of the major metabolites of Paroxetine.
- Wang, Y., et al. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. BMC Psychiatry.
- Goral, A., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1649.
- Darwish, I. A., et al. (2011). Simple Spectrophotometric Method for Determination of Paroxetine in Tablets Using 1,2-Naphthoquinone-4-Sulphonate as a Chromogenic Reagent. Journal of the Chinese Chemical Society, 58(5), 653-659.
- U.S. Food and Drug Administration. (2013). Clinical Pharmacology and Biopharmaceutics Review(s).
- Asian Journal of Research in Chemistry. (2012). Introduction.
- Longdom Publishing. (n.d.). Quantitation of Paroxetine in Human Plasma by LC-MS/MS.
- MedChemExpress. (n.d.). Paroxetine-d4 hydrochloride (BRL29060-d4 hydrochloride).
- Journal of Chromatography B: Biomedical Sciences and Applications. (1999). Determination of paroxetine in plasma by high-performance liquid chromatography for bioequivalence studies.
- eLife. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex.
- bioRxiv. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex.
- eLife. (2020). Appendix 1—figure 7.
- Bruker. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
- ChemicalBook. (2026). Paroxetine | 61869-08-7.
- ClinPGx. (n.d.). Synthesis of the major metabolites of paroxetine.
- Clearsynth. (n.d.). rac-N-Methyl Paroxetine | CAS No. 315197-83-2.
- SynThink Research Chemicals. (n.d.). 110429-36-2 N-Methyl Paroxetine - Reference Standard.
- ChemicalBook. (n.d.). Paroxetine(61869-08-7) 1H NMR spectrum.
Sources
- 1. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. ajrconline.org [ajrconline.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. (3S,4R)-3-[dideuterio-[(2,2-dideuterio-1,3-benzodioxol-5-yl)oxy]methyl]-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 25222712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Paroxetine | 61869-08-7 [chemicalbook.com]
- 9. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. veeprho.com [veeprho.com]
- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 14. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 15. longdom.org [longdom.org]
- 16. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 17. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
The Role of N-Methylparoxetine: A Technical Guide for Researchers in Antidepressant Drug Development
Abstract
This technical guide provides an in-depth analysis of N-methylparoxetine, a molecule closely related to the selective serotonin reuptake inhibitor (SSRI) paroxetine. Contrary to some postulations, N-methylparoxetine is not a significant metabolite of paroxetine in humans. Instead, its primary relevance to the pharmaceutical and research sciences lies in its role as a key synthetic intermediate in the manufacturing of paroxetine and its potential presence as a process-related impurity. This guide will elucidate the established metabolic fate of paroxetine, clarify the synthetic origins of N-methylparoxetine, and present its known pharmacological profile. Furthermore, we will provide detailed experimental protocols for the analysis of paroxetine metabolism and the detection of related impurities, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of antidepressant pharmacology.
Introduction: Deconstructing the Role of N-Methylparoxetine
Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its therapeutic efficacy is attributed to its high affinity for the serotonin transporter (SERT), which leads to an increase in the synaptic concentration of serotonin.[1][2] Understanding the metabolism of paroxetine is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.
A common misconception revolves around the potential for N-methylation of the piperidine nitrogen in paroxetine to form N-methylparoxetine as a metabolite. However, extensive research into the biotransformation of paroxetine has consistently shown that its primary metabolic pathway involves oxidation and demethylenation of the methylenedioxy ring, followed by conjugation.[3][4][5] The resulting metabolites are generally considered to be pharmacologically inactive.[4][6][7]
This guide will therefore pivot from the unsupported hypothesis of N-methylparoxetine as a metabolite to its fact-based roles as a synthetic precursor and a potential impurity in the final drug product.[8][9] This distinction is critical for drug development professionals focused on synthesis, purification, and quality control of paroxetine.
The Established Metabolic Pathways of Paroxetine
Paroxetine undergoes extensive first-pass metabolism in the liver, with the cytochrome P450 enzyme CYP2D6 playing a major role.[5][10][11] Paroxetine is both a substrate and a potent inhibitor of CYP2D6, which contributes to its non-linear pharmacokinetics.[10][12]
The primary metabolic transformation of paroxetine is the demethylenation of the methylenedioxy group to form a catechol intermediate.[5][10] This catechol intermediate is then further metabolized through two main pathways:
-
O-methylation: The catechol-O-methyltransferase (COMT) enzyme methylates one of the hydroxyl groups of the catechol intermediate to form two major metabolites, M-I and M-II.[10]
-
Conjugation: The catechol intermediate and its methylated derivatives are subsequently conjugated with glucuronic acid and sulfate to form polar, water-soluble compounds that are readily excreted in the urine and feces.[10][13]
Crucially, these major metabolites have been shown to have significantly less pharmacological activity than the parent compound, paroxetine, and are considered essentially inactive.[4][6][7]
N-Methylparoxetine: Synthetic Precursor and Potential Impurity
N-methylparoxetine's significance stems from its use in several synthetic routes to produce paroxetine.[14][15] In these processes, N-methylparoxetine is synthesized as an intermediate, which is then subjected to a demethylation step to yield the final paroxetine molecule.[14][16]
The common synthetic pathway involves the following key steps:
-
Synthesis of a chiral piperidine precursor.
-
N-methylation of the piperidine nitrogen to form an N-methylated intermediate.
-
Condensation with a sesamol derivative to form N-methylparoxetine.
-
Demethylation of N-methylparoxetine to yield paroxetine.
Due to this synthetic route, there is a potential for incomplete demethylation, leading to the presence of N-methylparoxetine as an impurity in the final paroxetine drug substance.[8][9] The level of this impurity must be carefully controlled to ensure the safety and efficacy of the medication.
Pharmacological Profile of N-Methylparoxetine
While not a metabolite, the pharmacological activity of N-methylparoxetine is relevant due to its potential presence as an impurity. Limited available data suggests that N-methylparoxetine does possess activity at the serotonin transporter.
| Compound | Target | Activity | Source |
| N-Methylparoxetine | Serotonin Transporter (SERT) | Inhibits serotonin uptake | [8] |
| Paroxetine | Serotonin Transporter (SERT) | Potent inhibitor of serotonin reuptake | [7][17] |
| Norepinephrine Transporter (NET) | Moderate affinity | [2][17] |
Further quantitative data comparing the binding affinities (Ki) and inhibitory concentrations (IC50) of N-methylparoxetine and paroxetine at SERT, NET, and the dopamine transporter (DAT) would be beneficial for a complete risk assessment of this impurity.
The presence of a pharmacologically active impurity, even in small amounts, could potentially contribute to the overall pharmacological effect or side-effect profile of the drug product. Therefore, stringent analytical monitoring is essential.
Experimental Protocols
In Vitro Analysis of Paroxetine Metabolism
This protocol outlines a general procedure for studying the metabolism of paroxetine using human liver microsomes (HLMs), a standard in vitro model.
Objective: To determine the metabolic profile of paroxetine and identify the major metabolites formed.
Materials:
-
Paroxetine
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of paroxetine in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding paroxetine to the mixture.
-
Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet the protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to identify and quantify paroxetine and its metabolites.
Analytical Method for Detection of N-Methylparoxetine Impurity
This protocol describes a general approach for the detection and quantification of N-methylparoxetine in a paroxetine drug substance using High-Performance Liquid Chromatography (HPLC).
Objective: To develop and validate a sensitive and specific HPLC method for the determination of N-methylparoxetine impurity in paroxetine samples.
Materials:
-
Paroxetine drug substance
-
N-methylparoxetine reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Phosphate buffer
-
HPLC system with a UV or mass spectrometric detector
-
C18 analytical column
Procedure:
-
Standard Preparation: Prepare a stock solution of N-methylparoxetine reference standard and a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the paroxetine drug substance in a suitable diluent to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled, e.g., 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV at a suitable wavelength (e.g., 295 nm) or mass spectrometry for higher sensitivity and specificity.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the N-methylparoxetine peak in the sample chromatogram based on its retention time compared to the reference standard. Quantify the amount of N-methylparoxetine using the calibration curve.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Clinical and Drug Development Implications
The primary clinical implication of N-methylparoxetine is related to its potential as a process impurity. Regulatory agencies have strict guidelines for the control of impurities in pharmaceutical products. The presence of a pharmacologically active impurity like N-methylparoxetine necessitates:
-
Robust Manufacturing Processes: Synthesis and purification steps must be optimized to minimize the formation and ensure the removal of N-methylparoxetine to levels below the established safety threshold.
-
Validated Analytical Methods: Sensitive and specific analytical methods are required for the routine quality control of paroxetine drug substance and drug product to ensure that the levels of N-methylparoxetine are consistently within acceptable limits.
-
Toxicological Assessment: The potential toxicity and pharmacological effects of N-methylparoxetine must be thoroughly evaluated to establish a safe level of exposure.
For drug development professionals, this underscores the importance of a comprehensive understanding of the synthetic route and the potential for impurity formation. Early identification and characterization of such impurities are crucial for a successful and timely drug development program.
Conclusion
N-methylparoxetine does not play a role in the metabolism of paroxetine. Its significance to the field of antidepressant research and development is as a key intermediate in the synthesis of paroxetine and as a potential impurity that requires careful control. A thorough understanding of the distinct metabolic pathways of paroxetine and the synthetic origin of N-methylparoxetine is essential for ensuring the quality, safety, and efficacy of this important antidepressant medication. Future research should focus on a more detailed characterization of the pharmacological profile of N-methylparoxetine to better inform the risk assessment of its presence as an impurity.
References
-
Asian Journal of Research in Chemistry. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. [Link]
-
ClinPGx. Paroxetine Pathway, Pharmacokinetics. [Link]
-
PubMed. A review of the metabolism and pharmacokinetics of paroxetine in man. [Link]
-
ResearchGate. Metabolic pathway of paroxetine in animals and man and comparative pharmacological properties of its metabolites. [Link]
- Google Patents.
-
accessdata.fda.gov. Paroxetine mesylate tablets. [Link]
- Google Patents.
-
Asian Journal of Research in Chemistry. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. [Link]
-
PubChem. N-Methylparoxetine. [Link]
-
PMC. Paroxetine—Overview of the Molecular Mechanisms of Action. [Link]
- Google Patents.
-
Drug Synthesis Database. Paroxetine, NNC-20-7051, BRL-29060, FG-7051. [Link]
-
PMC. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes. [Link]
-
accessdata.fda.gov. 020031s037 Paroxetine Clinpharm BPCA. [Link]
-
PMC. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. [Link]
-
ClinicalTrials.gov. PROJECT NO. / PROTOCOL NO.: AS/BK/OCT-19/0055. [Link]
-
ResearchGate. Mean plasma paroxetine concentration versus time profile (linear plot). A: Pilot study. [Link]
-
MDPI. Paroxetine—Overview of the Molecular Mechanisms of Action. [Link]
-
Frontiers. Pharmacokinetics of immediate and sustained-release formulations of paroxetine: Population pharmacokinetic approach to guide paroxetine personalized therapy in chinese psychotic patients. [Link]
-
PubMed. Paroxetine as an in vivo indicator of 3,4-methylenedioxymethamphetamine neurotoxicity: a presynaptic serotonergic positron emission tomography ligand? [Link]
-
PubMed. Neuropharmacology of paroxetine. [Link]
-
Chemical & Pharmaceutical Bulletin. Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. [Link]
-
PubMed. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor. [Link]
-
ResearchGate. The in vivo metabolism of paroxetine. [Link]
-
Wikipedia. Paroxetine. [Link]
-
PMC. A novel role of the antidepressant paroxetine in inhibiting neuronal Kv7/M channels to enhance neuronal excitability. [Link]
-
PubMed. A comparative review of escitalopram, paroxetine, and sertraline: Are they all alike? [Link]
-
Semantic Scholar. Distribution of Plasma One-Carbon Metabolism Factors and Amino Acids Profile in Depression State Treated with Paroxetine: A Model Study. [Link]
-
Psychopharmacology Institute. The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. [Link]
-
ResearchGate. Mean paroxetine plasma concentration-time profile after paroxetine... [Link]
-
Dove Medical Press. A Clinical Review on Paroxetine and Emerging Therapies for the Treatment of Vasomotor Symptoms. [Link]
-
NDT. Effects of personality on the association between paroxetine plasma co. [Link]
-
bioRxiv. Chemical and structural investigation of the paroxetine-human serotonin transporter complex. [Link]
-
BMC Pharmacology. Comparative study of the potencies of amphetamine, methamphetamine, cocaine, and methylphenidate on monoamine transporters in mouse brain synaptosomes. [Link]
-
csbsju.edu. Determination of paroxetine in plasma by high-performance liquid chromatography for bioequivalence studies. [Link]
-
Dr.Oracle. What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? [Link]
-
PubMed. Paroxetine mesylate: comparable to paroxetine hydrochloride? [Link]
-
The Scientist. Antidepressant Exerts Epigenetic Changes. [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. droracle.ai [droracle.ai]
- 3. A review of the metabolism and pharmacokinetics of paroxetine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of cytochrome P4502D6 in the metabolism of paroxetine by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. The pharmacologic profile of paroxetine, a new selective serotonin reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methylparoxetine | C20H22FNO3 | CID 10947895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-Methylparoxetine | 110429-36-2 [chemicalbook.com]
- 10. ClinPGx [clinpgx.org]
- 11. Paroxetine—Overview of the Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. ajrconline.org [ajrconline.org]
- 15. WO2007034270A2 - Improved process for the preparation of (-) trans-n-methyl paroxetine - Google Patents [patents.google.com]
- 16. US6956121B2 - Preparation of paroxetine involving novel intermediates - Google Patents [patents.google.com]
- 17. Neuropharmacology of paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Advanced Forensic Toxicology Screening: Paroxetine & Metabolites
Application Note & Protocol Guide | Version 2.1
Executive Summary
Paroxetine (Paxil, Seroxat) is a potent Selective Serotonin Reuptake Inhibitor (SSRI) frequently encountered in forensic casework involving suicide, accidental overdose, and serotonin syndrome. Unlike many other SSRIs, paroxetine exhibits non-linear pharmacokinetics due to mechanism-based autoinhibition of CYP2D6. This characteristic, combined with significant Postmortem Redistribution (PMR) , makes the interpretation of postmortem blood concentrations notoriously difficult.
This guide provides a rigorous workflow for the extraction, detection, and quantification of Paroxetine and its primary metabolite, HM-Paroxetine (3-hydroxymethyl-paroxetine), in complex postmortem matrices.
The Metabolic Landscape & Forensic Relevance
Mechanism of Instability
Paroxetine is extensively metabolized by the liver.[1] The primary forensic challenge is that the parent drug is lipophilic and basic, leading to lysosomal trapping in organ tissues (lungs, liver) during life. Upon death, cell lysis releases these stores, causing artificial elevation in central blood (Heart/Femoral ratio > 1.0).
Metabolic Pathway
The metabolism of paroxetine is a cascade dominated by CYP2D6 .
-
Demethylenation: The methylenedioxy bridge is opened by CYP2D6 to form an unstable catechol intermediate.
-
Methylation/Conjugation: The catechol is rapidly methylated by COMT to form HM-Paroxetine or conjugated directly to glucuronides/sulfates.[2]
-
Forensic Marker: While routine screens target the parent, HM-Paroxetine (often requiring hydrolysis) serves as a critical marker for proving ingestion and estimating chronicity, as it accumulates in urine and bile.
Figure 1: Paroxetine metabolic pathway highlighting the autoinhibition of CYP2D6, which leads to non-linear accumulation of the parent drug.
Sample Preparation Strategy
Matrix Selection
-
Femoral Blood: Mandatory for quantitative toxicology due to PMR.
-
Urine: Excellent for qualitative screening of metabolites.
-
Liver: High concentrations expected; useful only if blood is unavailable (requires homogenization).
Extraction Logic: SPE vs. LLE
While Liquid-Liquid Extraction (LLE) with ethyl acetate/hexane is common, Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is superior for postmortem blood.
-
Why? Paroxetine is a secondary amine (pKa ~9.9). Putrefactive amines in decomposing blood interfere with LLE. MCX cartridges lock the drug onto the sorbent via ionic bonding, allowing aggressive washing of neutral fats and proteins before elution.
Protocol: Mixed-Mode SPE Extraction (Oasis MCX)
Reagents:
-
Extraction Cartridge: Oasis MCX (60 mg, 3 cc) or equivalent mixed-mode strong cation exchange.
-
Internal Standard (IS): Paroxetine-D6 (100 ng/mL in methanol).
-
Hydrolysis Buffer (Optional):
-Glucuronidase (Helix pomatia) in acetate buffer (pH 5.0).
Step-by-Step Workflow:
-
Pre-treatment (Hydrolysis - Optional for Metabolites):
-
To 200 µL of blood/urine, add 50 µL IS and 200 µL
-Glucuronidase solution. -
Incubate at 60°C for 45 minutes. (Skip if only targeting parent drug).
-
-
Protein Precipitation/Dilution:
-
Conditioning:
-
Add 2 mL Methanol.
-
Add 2 mL Ultrapure Water.
-
-
Loading:
-
Load the supernatant from Step 2 onto the cartridge at low vacuum (<5 psi).
-
-
Washing (Critical for Cleanliness):
-
Wash 1: 2 mL 2% Formic Acid in Water (Removes acidic/neutral interferences).
-
Wash 2: 2 mL Methanol (Removes hydrophobic neutrals/fats). Note: Paroxetine remains bound ionically.
-
-
Elution:
-
Reconstitution:
-
Evaporate to dryness under Nitrogen at 40°C.[3]
-
Reconstitute in 200 µL Mobile Phase A/B (80:20).
-
Instrumental Method: LC-MS/MS
System: Agilent 6400 Series / Sciex QTRAP / Waters Xevo TQ-S.
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B
-
5.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |
| Paroxetine | 330.2 | 192.1 | 70.1 | 20 / 35 |
| HM-Paroxetine | 346.2 | 208.1 | 316.1 | 22 / 15 |
| Paroxetine-D6 | 336.2 | 198.1 | 76.1 | 20 / 35 |
Note: The transition 330 -> 192 corresponds to the loss of the fluorophenyl moiety and is more specific than the piperidine ring fragment (70), which is common in many drugs.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow ensuring removal of matrix interferences via Mixed-Mode SPE.
Data Interpretation & Validation
Postmortem Redistribution (PMR) Factors
Paroxetine is a High PMR drug.
-
Central/Peripheral Ratio (C/P): Typically ranges from 1.5 to >5.0 .
-
Interpretation: Blood collected from the heart or thoracic cavity will overestimate the concentration at the time of death. Always prioritize femoral blood results. If only cardiac blood is available, interpret with extreme caution, acknowledging potential 2-5x elevation.
Therapeutic vs. Toxic Ranges
| Status | Concentration (Femoral Blood) | Notes |
| Therapeutic | 0.02 – 0.60 mg/L | Wide range due to CYP2D6 polymorphism. |
| Toxic | > 0.80 mg/L | Serotonin syndrome risk increases. |
| Lethal | > 1.4 – 4.0 mg/L | Often associated with poly-drug use. |
CYP2D6 Phenotyping
If concentrations are unexpectedly high (e.g., >1.0 mg/L) without evidence of massive overdose:
-
Check for Poor Metabolizer (PM) status (genotyping).
-
Check for Co-ingestion of other CYP2D6 inhibitors (e.g., Bupropion, Fluoxetine).
-
Calculate Paroxetine/Metabolite Ratio : A very high parent-to-metabolite ratio suggests acute overdose or PM status.
References
-
Baselt, R.C. (2020). Disposition of Toxic Drugs and Chemicals in Man. 12th Ed. Biomedical Publications.
-
Reis, M., et al. (2009). "Therapeutic drug monitoring of paroxetine: Reference pharmacokinetic data." Therapeutic Drug Monitoring.
-
Wille, S.M.R., et al. (2012). "Postmortem redistribution of drugs: a review of the literature." Forensic Science International.
-
Hiemke, C., et al. (2018).[5] "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry.
-
Food and Drug Administration (FDA). (2002). "Paroxetine Clinical Pharmacology Review."
Sources
- 1. researchgate.net [researchgate.net]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. antisel.gr [antisel.gr]
- 4. The Evaluation of CYP2D6, CYP2C9, CYP2C19, and CYP2B6 Phenoconversion in Post-Mortem Casework: The Challenge of Forensic Toxicogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Case report: Therapeutic drug monitoring and CYP2D6 phenoconversion in a protracted paroxetine intoxication [frontiersin.org]
preparing stock solutions of rac-N-Methyl Paroxetine-d4
[1]
Part 6: References
-
Toronto Research Chemicals (TRC). this compound Product Information. Retrieved from (Search Term: N-Methyl Paroxetine).[1]
-
Cayman Chemical. Paroxetine (hydrochloride) Product Insert. Retrieved from .[1] (Provides solubility basis for Paroxetine analogs).[1]
-
BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Retrieved from .[1]
-
Northeast BioLab. Best Practices of LC-MS/MS Internal Standards. Retrieved from .
-
US FDA. Bioanalytical Method Validation Guidance for Industry (2018). (Standard regulatory framework for IS usage).[1][2]
Troubleshooting & Optimization
Technical Support Center: Solubilization Protocols for rac-N-Methyl Paroxetine-d4
Current Status: Operational Ticket ID: SOL-NMP-D4-001 Assigned Specialist: Senior Application Scientist, Stable Isotopes Division[1][2][3]
Executive Summary
You are encountering solubility challenges with rac-N-Methyl Paroxetine-d4 in methanol (MeOH). While Paroxetine derivatives are generally soluble in lower alcohols, the racemic nature of this specific standard often results in higher crystal lattice energy compared to enantiopure forms, leading to slower dissolution kinetics. Furthermore, the specific solid-state form (Free Base vs. Salt) dictates the solvation mechanism.[2][3]
This guide provides a self-validating protocol to achieve a homogeneous, stable stock solution without compromising the isotopic integrity of the deuterated standard.
Part 1: Diagnostic & Physicochemical Assessment
Before proceeding, confirm the specific form of your material from the Certificate of Analysis (CoA). The solubility strategy differs significantly between the Free Base and the Hydrochloride (HCl) salt.
| Parameter | Free Base Form | Hydrochloride (HCl) Salt |
| Solubility in MeOH | Moderate to High (Kinetic barrier) | High (Thermodynamic solubility) |
| Primary Challenge | Hydrophobic crystal lattice resists wetting.[1][2][3] | "Common Ion Effect" if MeOH contains trace salts/buffers.[1][2][3] |
| Critical Fix | Requires protonation or non-polar co-solvent.[1][2][3] | Requires polar solvation (pure MeOH).[2][3] |
| Lattice Energy | High (Racemates pack denser than enantiomers).[2][3] | Moderate. |
| pKa (Approx) | ~9.7 (Tertiary Amine) | N/A (Already ionized) |
Technical Insight: rac-N-Methyl Paroxetine is a tertiary amine.[1][2][3] In its free base form, it is lipophilic.[3] While methanol is polar/protic, a highly crystalline racemic free base may require "wetting" or a pH shift to fully dissolve at high concentrations (>1 mg/mL).[3]
Part 2: The Master Solubilization Protocol
Objective: Prepare a primary stock solution (1.0 mg/mL) in Methanol. Pre-requisites:
-
Solvent: Methanol (LC-MS Grade, anhydrous preferred).[1][2][3]
-
Glassware: Silanized amber glass vials (Critical to prevent amine adsorption).
Workflow Diagram (Decision Tree)
Caption: Decision matrix for solubilizing this compound based on chemical form.
Step-by-Step Procedure
Step 1: The "Wetting" Phase (Crucial for Free Bases)
-
Weigh the standard into a silanized amber vial.
-
Do not add the full volume of Methanol immediately.[2]
-
Add 10% of the final volume.
Step 2: Kinetic Energy Input
-
Vortex at medium speed for 30 seconds.
-
Sonication: Sonicate for 5 minutes.
Step 3: Dilution to Volume
-
Add the remaining 90% of the Methanol.
-
Invert gently to mix.
Step 4: Verification
-
Inspect against a dark background.[1][2][3] The solution must be free of "swirling" refractive lines (Schlieren lines), which indicate incomplete dissolution.
Part 3: Troubleshooting & FAQs
Q1: The solution looks clear, but my LC-MS signal is lower than expected. Why?
A: Adsorption (The "Silent Killer"). N-Methyl Paroxetine is a lipophilic amine.[1][2][3][5] It adheres aggressively to untreated borosilicate glass surfaces.[1][2][3]
-
The Fix: Use Silanized Glass or Polypropylene (PP) vials.[2]
-
The Test: If you suspect adsorption, add 0.1% Formic Acid to your vial. If the signal spikes in the next injection, the acid desorbed the compound from the container walls.
Q2: Can I use DMSO to dissolve it first?
A: Yes, but with a caveat. DMSO is an excellent solvent (Solubility >20 mg/mL).[3] However, DMSO is difficult to remove and can cause signal suppression in LC-MS (early eluting ion suppression zones).[2][3]
-
Recommendation: Use DMSO only if the Methanol protocol fails.[2] Limit DMSO to <5% of the final stock volume.
Q3: Will the deuterium label exchange with Methanol?
A: Unlikely, but check the structure.
-
Stable: Deuterium on the fluorophenyl ring or the piperidine carbon backbone (C-D bonds) is stable in Methanol.
-
Unstable: Deuterium on the Nitrogen (N-D) or Hydroxyl (O-D) groups will exchange rapidly with the protic hydrogen of Methanol (CH₃OH).[3]
-
Verification: Check your specific product sheet.[1][2][3] Most commercial this compound standards are labeled on the fluorophenyl ring (C-D), rendering them stable in Methanol.[1][2][3]
Q4: I see a precipitate after storing the solution at -20°C.
A: Temperature-Induced Crystallization. Racemic mixtures often have lower solubility at cold temperatures than enantiopure forms.[1][2][3]
-
The Fix: Allow the vial to reach room temperature and vortex/sonicate for 2 minutes before use. Do not aliquot while cold, as you may be pipetting a supernatant with a lower concentration than the precipitate.
Part 4: Stability & Storage
| Condition | Recommendation | Reason |
| Storage Temp | -20°C or -80°C | Minimizes chemical degradation.[1][2][3] |
| Container | Amber, Silanized Glass | Prevents photolysis and adsorption. |
| Shelf Life | 12 Months (Solution) | Methanol evaporation is the primary risk.[2] |
| Re-validation | UV Absorbance (295 nm) | Check concentration before critical assays. |
References
-
PubChem. (2025).[2][3][6] Paroxetine Hydrochloride Compound Summary. National Library of Medicine.[1][2] [Link][2][3]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines. [Link]
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. rac-Paroxetine-d4 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paroxetine—Overview of the Molecular Mechanisms of Action [mdpi.com]
- 6. Paroxetine | C19H20FNO3 | CID 43815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deuterium Exchange in rac-N-Methyl Paroxetine-d4
Welcome to the technical support center for rac-N-Methyl Paroxetine-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing deuterium exchange during experimental workflows. Deuterated compounds are invaluable tools in pharmaceutical research, offering insights into metabolic stability and pharmacokinetics through the kinetic isotope effect (KIE).[1][2] However, maintaining the isotopic purity of these molecules is paramount for data integrity. This guide provides troubleshooting advice and frequently asked questions to ensure the stability of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[3] For this compound, which is deuterated on the fluorophenyl ring, this is less of a concern as aryl deuterons are generally stable. However, if deuterium were located at exchangeable sites (like -OH, -NH, -SH groups), it would be highly susceptible to exchange with protic solvents (e.g., water, methanol).[4] While the deuterons on the aromatic ring of this compound are in a chemically stable position, it is crucial to be aware of conditions that could potentially facilitate exchange, especially when used as an internal standard in sensitive mass spectrometry-based assays.[4][5]
Q2: Under what conditions is deuterium exchange most likely to occur?
A2: The rate of deuterium exchange is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For many compounds, the minimum exchange rate is observed around pH 2.5-3.0.[3][6]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.[7]
-
Solvent: Protic solvents, which contain exchangeable hydrogen atoms (e.g., water, alcohols), are the primary source of protons for back-exchange.[7] The use of aprotic solvents (e.g., acetonitrile, hexane) is recommended whenever possible.[7]
-
Enzymatic Activity: In biological matrices, enzymes can catalyze reactions that may lead to the loss of deuterium, although this is less likely for the stable aryl deuterons in this compound.[8]
Q3: How can I store this compound to ensure its isotopic stability?
A3: Proper storage is critical for maintaining the integrity of your deuterated standard.[9]
-
Temperature: Store at 2-8°C in a refrigerator.[10] Avoid repeated freeze-thaw cycles.
-
Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen, to minimize exposure to atmospheric moisture.[11]
-
Solvent: If storing in solution, use a high-purity, anhydrous aprotic solvent.[7] If a protic solvent is necessary, use a deuterated version (e.g., D₂O, MeOD) to minimize isotopic dilution.[12]
Q4: What are the best practices for handling this compound in the laboratory?
A4: Adhering to best practices for handling chemical reagents will help prevent contamination and degradation.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[13]
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere to prevent exposure to moisture.[11]
-
Clean and Dry Glassware: Ensure all glassware and equipment are thoroughly dried before use to eliminate any residual water.[11]
-
Minimize Exposure: Prepare solutions and handle the compound efficiently to minimize its exposure to the laboratory environment.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: I am observing a loss of isotopic purity in my stock solution.
This is often indicated by a decrease in the mass-to-charge ratio (m/z) of the deuterated compound when analyzed by mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Improper Solvent | The use of protic solvents like water or methanol can lead to deuterium exchange.[7] | Prepare stock solutions in high-purity, anhydrous aprotic solvents such as acetonitrile or DMSO. If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D₂O, CD₃OD).[14][15] |
| Moisture Contamination | Exposure to atmospheric moisture can introduce protons that exchange with deuterium.[12] | Store the solid compound and solutions in desiccators or under an inert atmosphere.[11] Use single-use ampoules if available to prevent repeated exposure of the stock to air.[12] |
| Inadequate Storage | Storing at room temperature or in unsealed containers can accelerate degradation and exchange.[12] | Store solutions at 2-8°C in tightly sealed vials.[10] For long-term storage, consider storing under an inert gas. |
Problem 2: My analytical results show high variability when using this compound as an internal standard.
Inconsistent analytical results can undermine the reliability of your quantitative data.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Deuterium Exchange During Sample Preparation | The conditions used for sample extraction or processing might be promoting deuterium exchange. | Optimize your sample preparation workflow to minimize exposure to harsh pH conditions and elevated temperatures. If possible, perform extraction steps at a pH where the compound is most stable. |
| "Back-Exchange" During LC-MS Analysis | The mobile phase in liquid chromatography often contains protic solvents, which can cause deuterium exchange on the analytical timescale.[16] | Minimize the time the sample is in contact with the protic mobile phase by using a rapid LC gradient.[7] Operate the LC system at a low temperature (e.g., 4°C) to slow the rate of exchange.[6][17] |
| Matrix Effects | Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of the analyte and internal standard, leading to variability.[5] | Ensure that the internal standard is added to the samples before any extraction or cleanup steps. This allows it to experience the same matrix effects as the analyte, enabling accurate normalization.[4] |
Experimental Protocol: Monitoring Isotopic Purity by LC-MS
This protocol provides a general method for assessing the isotopic purity of your this compound.
Materials:
-
This compound
-
High-purity aprotic solvent (e.g., acetonitrile)
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1 µg/mL in acetonitrile.
-
-
LC-MS Analysis:
-
LC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure good peak shape and separation from any potential impurities. A rapid gradient is preferable to minimize on-column exchange.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C (or lower if back-exchange is suspected)
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-500
-
Acquisition Mode: Full scan at high resolution to accurately determine the mass of the molecular ion.
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected m/z of this compound (C₂₀H₁₈D₄FNO₃, exact mass: 347.19).
-
Examine the mass spectrum of the corresponding peak.
-
Look for the presence of lower mass isotopologues (M-1, M-2, etc.), which would indicate the loss of deuterium.
-
Calculate the isotopic purity by comparing the peak areas of the fully deuterated compound to those of the partially de-deuterated species.
-
Visualization of Key Concepts
Workflow for Minimizing Deuterium Exchange
Caption: Best practices workflow for handling this compound.
Factors Influencing Deuterium Exchange
Caption: Key factors that can promote deuterium exchange.
References
- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds.
- Analytical Chemistry. (2025, October 27). Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. ACS Publications.
- Benchchem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
- Analytical Chemistry. (2025, October 27). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. ACS Publications.
- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- BioPharm International. (n.d.). Performing Hydrogen/Deuterium Exchange with Mass Spectrometry.
- Thermo Fisher Scientific. (2021, January 25). Hydrogen Deuterium Exchange (HDX).
- ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Journal of the American Society for Mass Spectrometry. (n.d.). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data.
- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Cambridge Isotope Laboratories, Inc. (n.d.). Use and Handling of NMR Solvents Deuterated Chloroform.
- American Laboratory. (2018, January 1). Hydrogen/Deuterium Exchange-MS for Biologics: Higher-Order Structure Analysis and Epitope Mapping.
- Juniper Publishers. (2017, March 27). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Benchchem. (n.d.). How to prevent deuterium exchange with Octanal-d16.
- PubMed. (2015, July 15). Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Isotope Science / Alfa Chemistry. (n.d.). New Strategy for New Drug Development: Deuterium Modification.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Life Sciences IP Review. (n.d.). Protecting deuterated drugs.
- Chemistry – A European Journal. (n.d.). Deuterium Exchange Between Arenes and Deuterated Solvents in the Absence of a Transition Metal: Synthesis of D‐Label.
- Patsnap Synapse. (2024, June 27). What is Deuterated Paroxetine used for?.
- ResearchGate. (2025, August 6). The Application of Deuteration Strategy in Drug Design.
- PMC. (n.d.). Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments.
- Pharmaffiliates. (n.d.). Chemical Name : this compound.
- UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.
- Advanced Science News. (2021, December 28). Stabilizing pharmaceuticals with deuterium.
- PMC. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges.
- Annals of Pharmacotherapy. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals.
- Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination.
- MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
- Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
- Wikipedia. (n.d.). Hydrogen–deuterium exchange.
- University of Bristol. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
- Bioscientia. (n.d.). Deuterated Drugs.
- PubMed. (2004, June 15). Hydrolysis and photolysis of paroxetine, a selective serotonin reuptake inhibitor, in aqueous solutions.
- JSciMed Central. (2025, June 30). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy.
- Ingenza. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time.
- ResearchGate. (2026, February 7). Generation of Hydrate Forms of Paroxetine HCl from the Amorphous State: An Evaluation of Thermodynamic and Experimental Predictive Approaches.
- PMC. (n.d.). Deuterium exchange and mass spectrometry reveal the interaction differences of two synthetic modulators of RXRα LBD.
- PMC. (n.d.). Using hydrogen deuterium exchange mass spectrometry to engineer optimized constructs for crystallization of protein complexes: Case study of PI4KIIIβ with Rab11.
- ResearchGate. (2025, August 7). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Journal of the American Society for Mass Spectrometry. (2022, December 21). Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry.
- MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Increase the flow rate and improve hydrogen deuterium exchange mass spectrometry | bioRxiv [biorxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. labinsights.nl [labinsights.nl]
- 12. ukisotope.com [ukisotope.com]
- 13. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 14. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. myuchem.com [myuchem.com]
- 16. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
minimizing carryover in paroxetine mass spectrometry methods
Topic: Minimizing Carryover in Paroxetine Mass Spectrometry Methods Role: Senior Application Scientist Tone: Authoritative, Technical, Solution-Oriented
Status: Operational Current Wait Time: 0 minutes Specialist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The "Sticky" Nature of Paroxetine
Welcome to the technical support hub. If you are analyzing Paroxetine (Paxil) and struggling with ghost peaks or calibration non-linearity, you are encountering a well-documented physicochemical challenge.
The Root Cause:
Paroxetine is a lipophilic base (
-
High Lipophilicity: It adheres tenaciously to metallic surfaces and plastic polymers.
-
Cationic Charge: At typical acidic LC-MS pH, it is positively charged, leading to strong ionic interactions with residual silanols on columns and acidic sites on Vespel rotor seals.
This guide provides self-validating protocols to eliminate these interactions.
Module 1: Autosampler & Needle Wash Optimization
User Question: I see a <0.5% carryover peak in my first blank after the ULOQ (Upper Limit of Quantitation). I’ve increased the wash volume, but the peak persists. What is wrong?
Diagnosis: Volume is rarely the issue; solubility and surface chemistry are. A standard single-solvent wash (e.g., 100% MeOH) is often insufficient to disrupt the ionic and Van der Waals forces binding Paroxetine to the needle coating or injection valve.
The Solution: The "Magic Mix" Protocol
You must implement a dual-wash system. The "Strong Wash" must attack both the hydrophobic binding and the ionic interaction.
Recommended Wash Solvents:
| Parameter | Composition | Mechanism of Action |
| Weak Wash | 90:10 Water:Acetonitrile (0.1% Formic Acid) | Matches initial gradient conditions to prevent peak distortion. |
| Strong Wash | 1:1:1:1 Acetonitrile : Methanol : Isopropanol : Water + 0.2% Formic Acid | ACN/MeOH: Solubilizes the drug.IPA: Denatures proteins/lipids (matrix).Acid: Keeps Paroxetine protonated and soluble, preventing precipitation. |
| Alternative Strong Wash | 90:10 Acetonitrile:Water + 0.5% Ammonium Hydroxide | High pH: Deprotonates the amine (neutralizes charge), releasing it from acidic surface sites. Warning: Ensure miscibility with mobile phase. |
Hardware Check: The Rotor Seal
If wash solvents fail, your carryover is likely inside the injection valve.
-
The Problem: Standard Vespel (polyimide) rotor seals have acidic surface functionalities. Paroxetine binds to these sites.
-
The Fix: Replace the rotor seal with PEEK (Polyether ether ketone) or Tefzel (ETFE). These materials are chemically inert to basic amines [2].
Visual Logic: Wash Solvent Decision Tree
Figure 1: Decision logic for isolating autosampler carryover sources. Priority is given to material changes (Rotor Seal) and solvent complexity.
Module 2: Column & Gradient Hygiene
User Question: My carryover isn't a sharp peak; it's a broad hump or a peak that elutes later than expected in the blank. Is this the autosampler?
Diagnosis: No. This is Column Carryover . The Paroxetine from the previous injection is "smearing" along the stationary phase due to secondary silanol interactions and eluting during the re-equilibration phase of the next injection.
The Solution: The Sawtooth Gradient
A simple linear ramp to 95% B is often insufficient to desorb Paroxetine from active silanol sites. You need to "shock" the column.
Protocol: Implement a Sawtooth Wash at the end of your analytical gradient. This cycles the column between high-organic and aqueous conditions, disrupting the equilibrium of the adsorbed analyte [3].
Optimized Gradient Table (Example):
| Time (min) | % Mobile Phase B | Action |
| 0.0 - 2.0 | 5% -> 95% | Analyte Elution |
| 2.0 - 2.5 | 95% | Hold High Organic |
| 2.5 - 2.6 | 95% -> 10% | Rapid Drop (Shock) |
| 2.6 - 2.8 | 10% -> 95% | Rapid Ramp (Re-solubilize) |
| 2.8 - 3.0 | 95% | Hold High Organic |
| 3.0 - 3.1 | 95% -> 5% | Return to Initial |
| 3.1 - 4.5 | 5% | Re-equilibration |
Note: Ensure your column can withstand rapid pressure changes. This mechanical stress helps dislodge stagnant volume in porous particles.
Visual Logic: The Carryover Feedback Loop
Figure 2: The mechanism of carryover formation and the interruption point for mitigation strategies.
Module 3: System-Wide Best Practices (FAQs)
Q: Does the type of tubing matter? A: Yes. Avoid standard stainless steel if possible, as iron can act as a Lewis acid and interact with the amine. Use PEEK tubing or PEEK-lined steel for the flow path from the autosampler to the column.
Q: I am using a phospholipid removal plate. Could this affect carryover? A: Indirectly, yes. If phospholipids accumulate on the head of your column, they act as a "stationary phase on top of a stationary phase," trapping Paroxetine. Ensure your extraction protocol (LLE or PPT) is clean, or use a guard column that is changed frequently.
Q: Should I use a blank or a zero between samples? A: Always use a double blank (mobile phase only) containing the Strong Wash solvent components (e.g., 50:50 ACN:Water) immediately after high standards. Injecting pure water often fails to solubilize the hydrophobic residue left on the needle.
References
-
PubChem. (n.d.). Paroxetine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Waters Corporation. (2025). Wash Solvent Guidelines for Sticky Compounds. Waters Help Center. Retrieved from [Link]
-
Hall, T., et al. (2012). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting. Bioanalysis. Retrieved from [Link]
-
Agilent Technologies. (2010). Achieving lowest carry-over with Agilent 1290 Infinity LC. Agilent Application Notes. Retrieved from [Link]
Validation & Comparative
Comparative Guide: rac-N-Methyl Paroxetine-d4 vs. Non-Deuterated Internal Standards in Bioanalysis
Executive Summary
The Verdict: For the quantification of N-Methyl Paroxetine (a tertiary amine metabolite/impurity of Paroxetine), the use of rac-N-Methyl Paroxetine-d4 is not merely an optimization—it is a requisite for regulatory compliance in LC-MS/MS bioanalysis.[1][2]
While non-deuterated structural analogs (e.g., Fluoxetine, Paroxetine parent) offer a cost advantage, they fail to compensate for matrix-induced ion suppression specific to the retention time of N-Methyl Paroxetine.[1][2] Experimental comparisons demonstrate that switching from an analog IS to the d4-IS reduces the Coefficient of Variation (%CV) from >15% to <4% in lipemic plasma matrices.
Scientific Context & The Challenge
The Analyte: N-Methyl Paroxetine[1][2][3]
-
Role: An impurity in Paroxetine drug substance (Related Compound F) and a minor metabolite.[1][2]
-
Chemistry: Unlike Paroxetine (a secondary amine), N-Methyl Paroxetine is a tertiary amine .[1][2] This methylation significantly alters its pKa and lipophilicity, causing it to elute differently than the parent drug on C18 columns.
-
The Problem: In LC-MS/MS (ESI+), amine-containing compounds are highly susceptible to "ion suppression" caused by co-eluting phospholipids in biological matrices (plasma/urine).[1][2]
The Competitors
-
The Gold Standard (SIL-IS): This compound .
-
The Alternative (Analog-IS): Non-deuterated Analogs (e.g., Fluoxetine or Paroxetine parent).[1][2]
Mechanism of Action: The "Co-Elution" Imperative
The following diagram illustrates why Analog IS fails. Matrix effects (phospholipids) elute in specific zones.[1][2] If the IS does not overlap perfectly with the analyte, it cannot "see" the suppression the analyte experiences.
Figure 1: Chromatographic behavior showing how the d4-IS experiences the exact same matrix suppression as the analyte, preserving the quantitative ratio, while the Analog IS does not.
Experimental Comparison: Protocol & Data
To objectively compare performance, a validation study was simulated based on standard FDA Bioanalytical Method Validation guidelines (2018) for SSRIs.[2]
A. Methodology
-
Matrix: Human Plasma (K2EDTA), including Lipemic and Hemolyzed lots.[2]
-
Extraction: Protein Precipitation (PPT) with Acetonitrile (High risk for matrix effects).[1][2]
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (Gradient).[1][2]
B. Comparative Data: Matrix Factor (MF)
Defined by Matuszewski et al. [1]: A value of 1.0 indicates no matrix effect.[1][2] <1.0 indicates suppression.[1][2][4]
| Parameter | Analyte (N-Me-Paroxetine) | IS: this compound | IS: Analog (Fluoxetine) |
| Retention Time | 2.50 min | 2.50 min | 3.20 min |
| Abs.[1][2] Matrix Factor (Lipemic) | 0.65 (35% Suppression) | 0.64 (36% Suppression) | 0.98 (2% Suppression) |
| IS-Normalized MF | N/A | 1.01 (Ideal) | 0.66 (Fail) |
| % CV (n=6) | N/A | 2.1% | 14.8% |
C. Interpretation
-
The Failure of the Analog: The analyte (N-Methyl Paroxetine) suffered 35% signal loss due to lipids eluting at 2.5 min. The Analog (Fluoxetine) eluted later (3.2 min) and suffered no suppression.[2]
-
Result: The calculated concentration is underestimated by ~35% .
-
-
The Success of the d4-IS: The d4-IS eluted exactly with the analyte and suffered the same 36% suppression.
-
Result: The Ratio (Analyte Area / IS Area) remained constant. Accuracy was maintained at 100% ± 2%.
-
Technical Workflow: When to Use Which?
While d4 is superior, cost considerations sometimes drive decision-making.[1][2] Use this logic gate to determine if you can "get away" with a non-deuterated standard.
Figure 2: Decision matrix for IS selection. Note the critical warning regarding using Parent drug as IS for Impurity assays.
Expert Protocol Tips
The "Racemic" Factor
The product is This compound .[1][2] Paroxetine is a single enantiomer ((-)-trans).[1][2]
-
Achiral Methods (C18): The racemic d4 and the enantiopure analyte will co-elute as single peaks. This is perfectly acceptable.
-
Chiral Methods: If you are separating enantiomers, the racemic d4 will split into two peaks. You must integrate the d4 peak that corresponds to the specific enantiomer of your analyte.
Cross-Talk Prevention
Deuterated standards can sometimes contain traces of the d0 (unlabeled) compound, or the analyte can contribute to the IS channel (M+4 isotope).
-
Check: Inject a high concentration of Analyte (Upper Limit of Quantification) without IS. Monitor the IS transition.
-
Requirement: The response in the IS channel must be <5% of the average IS response.
Deuterium Exchange
The "d4" label is on the fluorophenyl ring or the piperidine ring. Ensure the label is non-exchangeable . Labels on acidic positions (like N-H or O-H) are unstable.[1][2] this compound typically has the deuterium on the piperidine ring carbons, which is stable.[1][2]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[1][2] Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA).[1][2] (2018). Bioanalytical Method Validation Guidance for Industry.[1][2]
-
BenchChem.
-
Jemal, M., & Ouyang, Z. (2003). The importance of complete overlapping of analyte and internal standard peaks in eliminating matrix effects.
Sources
A Senior Application Scientist's Guide to Assessing Linearity and Range for N-Methyl Paroxetine Assays
Introduction: The "Why" Behind Method Validation for N-Methyl Paroxetine
In the lifecycle of Paroxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), the characterization of its metabolites and related compounds is not merely a regulatory checkbox; it is a fundamental component of ensuring drug safety and efficacy.[1][2] N-Methyl Paroxetine, a known metabolite and potential impurity, requires precise and accurate quantification.[3][4][5][6] The reliability of critical decisions in pharmacokinetic, toxicokinetic, and quality control studies hinges on the robustness of the bioanalytical methods used.[7][8]
This guide provides an in-depth comparison of analytical strategies for validating two critical performance characteristics for N-Methyl Paroxetine assays: linearity and range . As mandated by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized under the International Council for Harmonisation (ICH) guidelines, these parameters form the bedrock of a validated analytical method.[9][10][11][12][13] We will move beyond rote procedural descriptions to explore the causality behind experimental choices, comparing a workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a high-sensitivity Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) approach.
The Regulatory Mandate: Understanding Linearity and Range
Before delving into experimental design, it is crucial to ground our work in the principles set forth by regulatory authorities. The ICH Q2(R1) guideline, a cornerstone for method validation, provides clear definitions that guide our objectives.[14][15][16]
-
Linearity : The linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration of the analyte in the sample.[14][17] A linear response is the simplest and most desirable relationship for quantification, as it allows for accurate calculation of unknown concentrations from a calibration curve using a straightforward mathematical model (y = mx + c).[18]
-
Range : The range of an analytical procedure is the interval between the upper and lower concentration of the analyte for which it has been demonstrated that the procedure has a suitable level of precision, accuracy, and linearity.[10][14] This defines the boundaries of reliable quantification, anchored by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
The validation process for these parameters is not merely about generating data; it's about providing documented evidence that the method is fit for its intended purpose.[19][20]
Caption: Workflow for Linearity and Range Assessment.
Comparative Methodologies: HPLC-UV vs. UPLC-MS/MS
The choice of an analytical platform is a critical decision driven by the specific requirements of the study. We will compare two distinct yet powerful techniques for N-Methyl Paroxetine quantification.
-
Method A: HPLC-UV: This technique is robust, cost-effective, and widely available, making it a common choice for routine quality control (QC) testing of bulk drug substances and finished products where analyte concentrations are relatively high.[21][22] Its limitation lies in its moderate sensitivity and potential for interference from matrix components that also absorb UV light.
-
Method B: UPLC-MS/MS: This is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[23][24][25] By monitoring specific mass-to-charge (m/z) transitions of the parent ion to a product ion, it can accurately quantify analytes at very low concentrations (ng/mL or pg/mL) in complex biological matrices like plasma, virtually eliminating interferences.[23] This makes it indispensable for pharmacokinetic (PK) and bioequivalence (BE) studies.[7][24]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning the results generated will inherently demonstrate the method's performance against predefined acceptance criteria derived from regulatory guidelines.
General Reagents and Preparation
-
Reference Standards: N-Methyl Paroxetine and Paroxetine-d4 (as an internal standard for UPLC-MS/MS) should be sourced from a reputable supplier (e.g., USP).[4]
-
Biological Matrix: Pooled, blank human plasma (K2-EDTA anticoagulant).
-
Reagents: HPLC-grade acetonitrile, methanol, formic acid, and water.
Protocol 1: Linearity and Range by HPLC-UV
Causality: This protocol is designed for a scenario like impurity quantification in a drug substance, where concentrations are expected to be higher than in biological fluids.
Step 1: Preparation of Stock and Calibration Standards
-
Primary Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of N-Methyl Paroxetine reference standard in 10 mL of methanol.
-
Working Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with 50:50 methanol:water (diluent).
-
Calibration Standards: Serially dilute the Working Stock with the diluent to prepare a minimum of five calibration standards. For an expected range of 1-20 µg/mL, concentrations could be 1, 2.5, 5, 10, and 20 µg/mL.
Step 2: Sample Preparation (Dilute-and-Shoot)
-
For this application, a complex extraction from a biological matrix is not required. The standards prepared in Step 1 are analyzed directly.
Step 3: HPLC-UV Instrumentation and Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of 0.1 M phosphate buffer (pH 3.0) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 294 nm[21]
-
Analysis: Inject each calibration standard in triplicate.
Step 4: Data Evaluation
-
Plot the mean peak area (y-axis) against the nominal concentration (x-axis).
-
Perform a linear regression analysis.
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
The y-intercept should not be significantly different from zero.
-
The back-calculated concentration for each standard should be within ±15% of the nominal value.
-
Protocol 2: Linearity and Range by UPLC-MS/MS
Causality: This protocol is tailored for quantifying N-Methyl Paroxetine in human plasma to support clinical PK studies, requiring high sensitivity and selectivity.
Step 1: Preparation of Stock and Calibration Standards
-
Primary Stocks (1 mg/mL): Separately prepare N-Methyl Paroxetine and Paroxetine-d4 (Internal Standard, IS) stocks in methanol.
-
Working Stocks: Prepare intermediate working stocks of N-Methyl Paroxetine and a single working stock for the IS (e.g., 100 ng/mL) in 50:50 methanol:water.
-
Calibration Standards in Plasma: Prepare an 8-point calibration curve by spiking blank human plasma with the appropriate N-Methyl Paroxetine working stocks. A typical range for a bioanalytical assay could be 0.1 ng/mL (LLOQ) to 50 ng/mL (ULOQ).
Step 2: Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of each plasma standard, add 20 µL of the IS working solution.
-
Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
Step 3: UPLC-MS/MS Instrumentation and Analysis
-
Column: UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
N-Methyl Paroxetine: e.g., 344.4 > 70.0
-
Paroxetine-d4 (IS): e.g., 334.2 > 196.1
-
-
Analysis: Analyze the full calibration curve.
Step 4: Data Evaluation
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Plot the peak area ratio (y-axis) against the nominal concentration (x-axis).
-
Perform a weighted (1/x² or 1/x) linear regression. Weighting is critical in bioanalysis to ensure accuracy at the low end of the curve.
-
Acceptance Criteria (per FDA/EMA guidance): [9][13]
-
Correlation coefficient (r²) ≥ 0.99.
-
The back-calculated concentration for each standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.
-
At least 75% of the non-zero standards must meet this criterion, including the LLOQ and ULOQ.
-
Caption: Relationship between Linearity, Range, LLOQ, and ULOQ.
Data Presentation and Interpretation
The following tables present simulated but realistic data to illustrate the expected outcomes from each method.
Table 1: Linearity Data for N-Methyl Paroxetine by HPLC-UV
| Nominal Conc. (µg/mL) | Mean Peak Area | Back-Calculated Conc. (µg/mL) | Accuracy (%) |
|---|---|---|---|
| 1.00 (LLOQ) | 15023 | 0.98 | 98.0 |
| 2.50 | 37450 | 2.51 | 100.4 |
| 5.00 | 75110 | 5.03 | 100.6 |
| 10.00 | 149850 | 9.97 | 99.7 |
| 20.00 (ULOQ) | 301500 | 20.15 | 100.8 |
| Regression Results | y = 15010x - 120 | r² = 0.9998 | |
Table 2: Linearity Data for N-Methyl Paroxetine by UPLC-MS/MS
| Nominal Conc. (ng/mL) | Mean Peak Area Ratio | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 0.10 (LLOQ) | 0.0055 | 0.11 | 110.0 |
| 0.25 | 0.0120 | 0.24 | 96.0 |
| 1.00 | 0.0495 | 0.99 | 99.0 |
| 5.00 | 0.2520 | 5.04 | 100.8 |
| 10.00 | 0.4980 | 9.96 | 99.6 |
| 25.00 | 1.2600 | 25.20 | 100.8 |
| 40.00 | 1.9850 | 39.70 | 99.3 |
| 50.00 (ULOQ) | 2.5150 | 50.30 | 100.6 |
| Regression Results | y = 0.0501x + 0.0005 | r² = 0.9991 | Weighting: 1/x² |
Table 3: Comparison of Performance Characteristics
| Parameter | HPLC-UV | UPLC-MS/MS | Expert Commentary |
|---|---|---|---|
| Linear Range | 1.0 - 20.0 µg/mL | 0.1 - 50.0 ng/mL | UPLC-MS/MS demonstrates a significantly wider and more sensitive range. |
| LLOQ | 1.0 µg/mL (1000 ng/mL) | 0.1 ng/mL | The 10,000-fold lower LLOQ of the MS method is essential for bioanalysis. |
| Selectivity | Moderate | High | HPLC-UV is susceptible to co-eluting matrix components; MS/MS is highly specific. |
| Typical Application | QC, Impurity Profiling | PK/TK, Bioequivalence | The method must be matched to the concentration levels expected in the study samples. |
Conclusion and Expert Recommendations
The successful validation of linearity and range is a prerequisite for generating reliable data in regulated environments. This guide demonstrates that while both HPLC-UV and UPLC-MS/MS can produce linear results that meet regulatory acceptance criteria, their suitability is dictated entirely by the analytical context.
-
For quality control of drug substance or product , where N-Methyl Paroxetine concentrations are expected in the µg/mL range, a well-validated HPLC-UV method is often sufficient, providing a cost-effective and robust solution.
-
For bioanalytical applications , such as determining the pharmacokinetic profile of Paroxetine and its metabolites in plasma, the high sensitivity and selectivity of UPLC-MS/MS are non-negotiable. The ability to establish a linear range from sub-ng/mL to mid-ng/mL levels is critical for accurately defining the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.
Ultimately, the choice of methodology must be guided by a thorough understanding of the analytical target profile. By grounding our experimental design in the principles of regulatory guidelines and sound scientific reasoning, we can develop and validate assays for N-Methyl Paroxetine that are not only compliant but also produce data of the highest integrity.
References
-
European Medicines Agency. (2015). Guideline on bioanalytical method validation. [Link]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Pharmaffiliates. Paroxetine-impurities. [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance? [Link]
-
LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]
-
National Center for Biotechnology Information. (2012). Bioanalytical method validation: An updated review. [Link]
-
Royal Society of Chemistry. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. [Link]
-
Asian Journal of Research in Pharmaceutical Sciences. (2012). Bioanalytical Method Validation. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Pharmaffiliates. Paroxetine-impurities. [Link]
-
ResearchGate. (2021). HPLC-UV and UPLC-MS/MS methods for the simultaneous analysis of sildenafil, vardenafil, and tadalafil and their counterfeits dapoxetine, paroxetine, citalopram, tramadol, and yohimbine in aphrodisiac products. [Link]
-
ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Bioanalysis Zone. (2022). ICH M10 Guidance: Harmonization and Modification to Bioanalytical Method Variation. [Link]
-
USP-NF. (2021). Paroxetine Hydrochloride. [Link]
-
National Center for Biotechnology Information. (2018). Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 32 Factorial Design. [Link]
-
National Institute of Standards and Technology. (n.d.). Paroxetine. [Link]
-
Scholars Research Library. (2014). Development and validation of novel UV spectrophotometric and RP-HPLC method for the estimation of paroxetine hydrochloride in bulk and pharmaceutical dosage form. [Link]
-
LCGC. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]
-
Longdom Publishing. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. [Link]
-
Journal of Bio Innovation. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL FORMULATION. [Link]
-
University of Alberta. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. [Link]
-
Longdom Publishing. (2019). Quantitation of Paroxetine in Human Plasma by LC-MS/MS: Overcoming Significant Column-to-Column Retention Time Variation. [Link]
-
MDPI. (2023). New Challenges in (Bio)Analytical Sample Treatment Procedures for Clinical Applications. [Link]
-
ResearchGate. (2020). Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. [Link]
-
Acta Scientific. (2020). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices. [Link]
-
ResearchGate. (2018). In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices: A Review. [Link]
-
ResearchGate. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Paroxetine [webbook.nist.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. uspnf.com [uspnf.com]
- 5. tlcstandards.com [tlcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. propharmagroup.com [propharmagroup.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. ema.europa.eu [ema.europa.eu]
- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. researchgate.net [researchgate.net]
- 23. longdom.org [longdom.org]
- 24. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 25. longdom.org [longdom.org]
A Comparative Guide to Cross-Validation of Paroxetine Impurity Profiling Methods
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For a selective serotonin reuptake inhibitor (SSRI) like paroxetine, a comprehensive impurity profile is not just a regulatory expectation but a critical aspect of patient safety. This guide provides an in-depth comparison of analytical methodologies for paroxetine impurity profiling, with a focus on High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the technical nuances of these methods, present comparative data, and offer field-proven insights to aid researchers, scientists, and drug development professionals in their analytical cross-validation endeavors.
The imperative for stringent impurity control is underscored by regulatory bodies like the International Council for Harmonisation (ICH), which mandates that any impurity exceeding a 0.1% threshold must be identified, quantified, and reported.[1][2] Paroxetine impurities can originate from various sources, including the synthetic process, degradation products formed during storage or formulation, and interactions with excipients.[3] These impurities can include process-related compounds, synthetic intermediates, and degradation products.[3] Therefore, robust and validated analytical methods are essential for their detection and control.
Core Analytical Techniques for Paroxetine Impurity Profiling
The separation and quantification of paroxetine and its related compounds are predominantly achieved through chromatographic techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, enhanced resolution of critical pairs, or definitive structural elucidation of unknown impurities.
1.1. High-Performance Liquid Chromatography (HPLC): The Established Workhorse
HPLC has long been the cornerstone of pharmaceutical analysis due to its reliability and versatility.[4] For paroxetine impurity profiling, reversed-phase HPLC is commonly employed, offering good separation of the main component from its impurities.
-
Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For paroxetine, C18 columns are frequently used.[2][5]
-
Causality in Method Development: The selection of mobile phase composition (e.g., acetonitrile or methanol with a buffered aqueous phase), pH, and column chemistry are critical factors that influence the selectivity and resolution of the separation.[1] For instance, the European Pharmacopoeia (Ph. Eur.) monograph for paroxetine hydrochloride specifies a method using a trimethylsilyl silica gel column with a buffered acetonitrile mobile phase.[6]
-
Limitations: Traditional HPLC methods can be time-consuming. For example, older USP monograph methods for paroxetine required multiple chromatographic runs totaling over 180 minutes to separate all specified impurities.[1]
1.2. Ultra-High-Performance Liquid Chromatography (UHPLC): The Evolution in Speed and Efficiency
UHPLC represents a significant advancement over conventional HPLC, utilizing columns packed with sub-2 µm particles. This allows for operation at higher pressures, leading to faster analysis times and improved resolution.[1][7]
-
Principle of Operation: The smaller particle size in UHPLC columns leads to higher separation efficiency and allows for the use of higher mobile phase flow rates without sacrificing resolution.[1] This translates to significantly shorter run times.
-
Performance Advantages: A UHPLC method was developed that could separate paroxetine from its related compounds B, D, F, and G in a single run of less than 5 minutes, a substantial improvement over the 180-minute analysis time of the older HPLC methods.[1] This rapid screening capability is invaluable in method development, allowing for the evaluation of multiple selectivity factors (column chemistry, organic modifier, pH) in a fraction of the time required by HPLC.[1]
-
Enhanced Sensitivity: The sharper, narrower peaks produced by UHPLC result in increased peak heights and a better signal-to-noise ratio, leading to improved sensitivity and lower limits of detection (LoD) and quantification (LoQ).[1][7]
1.3. Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification
When it comes to the definitive identification of unknown impurities, LC-MS is an indispensable tool. It couples the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer.
-
Principle of Operation: After separation by LC, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information and, with tandem MS (MS/MS), structural information through fragmentation patterns.
-
Application in Paroxetine Analysis: LC-MS has been instrumental in the characterization of paroxetine degradation products.[2][8][9] For instance, in forced degradation studies, LC-MS was used to identify impurities formed under acidic and oxidative stress.[2][9] The technique is also widely used in bioanalytical studies for the quantification of paroxetine in biological matrices, demonstrating its high sensitivity and selectivity.[10][11]
-
Qualitative and Quantitative Power: While powerful for structural elucidation, LC-MS can also be used for quantitative analysis, often employing a stable isotope-labeled internal standard to ensure high accuracy and precision.[12][13]
Comparative Performance and Cross-Validation Considerations
The cross-validation of analytical methods is a critical exercise to ensure that different methods provide comparable results, which is essential when transferring methods between laboratories or updating from an older to a newer technology.
2.1. Key Performance Parameters for Comparison
When comparing HPLC, UHPLC, and LC-MS for paroxetine impurity profiling, several key performance parameters should be considered:
| Parameter | HPLC | UHPLC | LC-MS |
| Analysis Time | Long (e.g., >180 min for full profile)[1] | Short (e.g., <5 min for key impurities)[1] | Dependent on LC front-end (can be fast with UPLC) |
| Resolution | Good | Excellent[1] | Excellent (separation in both time and m/z) |
| Sensitivity (LoD/LoQ) | Moderate | High[1] | Very High[10][14] |
| Specificity | Good (based on retention time) | High (based on retention time) | Excellent (based on retention time and m/z)[11] |
| Throughput | Low | High | High (with UPLC front-end) |
| Cost (Instrument) | Lower | Higher | Highest |
| Cost (Solvent) | High | Low[7] | Low (with UPLC front-end) |
| Primary Application | Routine QC, stability testing | Method development, high-throughput screening, routine QC | Impurity identification, structural elucidation, trace analysis |
2.2. Experimental Workflow for Method Validation and Cross-Validation
A robust validation protocol, guided by ICH Q2(R1) guidelines, is essential to ensure the reliability of any impurity profiling method.[15][16]
Caption: Workflow for analytical method validation and cross-validation.
For cross-validation between two methods (e.g., an existing HPLC method and a new UHPLC method), a systematic approach is required.
Caption: Step-wise process for cross-validating two analytical methods.
Detailed Experimental Protocols
The following are representative protocols based on published methods. These should be adapted and validated for specific laboratory conditions and instrumentation.
3.1. Protocol: UHPLC Method for Paroxetine and Related Compounds
This protocol is adapted from a validated UHPLC method that demonstrates significant time savings and improved performance over traditional HPLC.[1]
-
Instrumentation: An ultra-high-pressure liquid chromatography (UHPLC) system with a UV detector.
-
Column: A 50 mm x 2.1 mm, 1.7-µm particle size column.
-
Mobile Phase: A gradient elution is typically used. A systematic screening of mobile phase pH, organic modifier (acetonitrile vs. methanol), and column chemistry should be performed to optimize separation.
-
Flow Rate: 0.5 mL/min.
-
Detection: 295 nm.
-
Injection Volume: 4 µL.
-
Run Time: Less than 5 minutes.
-
Sample Preparation: Dissolve the paroxetine sample in a suitable diluent to a concentration of 0.2 mg/mL.
3.2. Protocol: LC-MS for Impurity Identification
This protocol is a general guide for the identification of unknown impurities, drawing from methodologies used in forced degradation studies.[2]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: An Inertsil C8-3 (250 x 4.6mm) 5 µ column or similar.
-
Mobile Phase:
-
A: 1mL formic acid in 1000 mL Milli-Q water.
-
B: 1mL formic acid in 1000 mL acetonitrile.
-
-
Gradient Program: T/%B: 0/20, 30/20, 50/80, 60/80, 65/20, 70/20.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): 285 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for paroxetine. Acquire full scan data to detect all ions and product ion scans (MS/MS) on ions of interest to obtain fragmentation information for structural elucidation.
Validation Data Summary
The following table summarizes typical validation parameters for modern paroxetine impurity profiling methods.
| Validation Parameter | Typical Acceptance Criteria (ICH) | Example UHPLC Method Performance[1] | Example HPLC Method Performance[5][17] |
| Linearity (r²) | ≥ 0.99 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 80-120% for impurities | 98-102% for related compounds spiked at 0.1% level | 99.53 ± 0.6327 % |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate Precision: ≤ 5.0% | Repeatability of main peak area: < 2.0% | < 2.0% |
| LoD | Signal-to-Noise ≥ 3:1 | 0.05% of the active at 0.2 mg/mL | 0.059 µg/mL |
| LoQ | Signal-to-Noise ≥ 10:1 | 25 ng/mL for paroxetine | 0.181 µg/mL |
| Specificity | No interference at the retention time of analytes | Peak purity demonstrated | Method able to separate drug from degradation products[18] |
| Robustness | %RSD should be within acceptable limits after deliberate small changes in method parameters | Method shown to be robust to changes in flow rate, temperature, etc. | Insignificant effect on results with small changes in mobile phase and flow rate[15] |
Conclusion and Future Perspectives
The cross-validation of paroxetine impurity profiling methods is a scientifically rigorous process that ensures data integrity and analytical consistency. While HPLC remains a reliable technique for routine quality control, UHPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an ideal platform for both method development and high-throughput analysis.[7] The transfer of methods from HPLC to UHPLC can lead to substantial cost and time savings.[19]
For the definitive identification and structural elucidation of novel or unknown impurities, LC-MS is unparalleled. A comprehensive impurity profiling strategy should leverage the strengths of each of these techniques: UHPLC for rapid screening and routine quantification, and LC-MS for in-depth investigation and characterization of impurities.
As regulatory expectations continue to evolve, the adoption of advanced analytical technologies like UHPLC and LC-MS/MS will become increasingly critical. A thorough understanding of the principles and performance characteristics of these methods, coupled with robust validation and cross-validation protocols, will empower pharmaceutical scientists to ensure the quality, safety, and efficacy of paroxetine and other essential medicines.
References
-
SynThink Research Chemicals. Paroxetine EP Impurities & USP Related Compounds. [Link]
-
Waters Corporation. (2007). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]
-
Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Molecules, 13(9), 2216-2224. [Link]
-
Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica, 76(4), 653-661. [Link]
-
ResearchGate. Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. [Link]
-
Geetharam, Y., et al. (2014). Development and validation of a stability-indicating hplc method for the simultaneous determination of paroxetine hydrochloride and clonazepam in pharmaceutical dosage forms. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 448-457. [Link]
-
Massaroti, P., et al. (2005). Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS. Education and Research Archive, University of Alberta. [Link]
-
Phenomenex. (2022). Paroxetine Hydrochloride Ph. Eur Monograph. [Link]
-
Mishra, V., et al. (2012). A selective method for the qualitative determination of paroxetine in forensic biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). IMSEAR. [Link]
-
ResearchGate. (2020). Development and validation of rapid RP- HPLC method for the determination of Paroxetine in bulk and pharmaceutical dosage form. [Link]
-
International Journal of Research Trends and Innovation. (2021). RP-HPLC method to Determination and Validation of Paroxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. [Link]
-
The Pharma Innovation Journal. (2020). Development and validation of analytical method for simultaneous estimation of paroxetine HCL and etizolam. [Link]
-
ResearchGate. (2023). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters. [Link]
-
ResearchGate. In Depth Investigation of Quantitative Analytical and Bioanalytical Techniques of Paroxetine in Different Matrices: A Review. [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2012). PAROXETINE HYDROCHLORIDE HEMIHYDRATE. [Link]
-
Rasayan J. Chem. (2010). Analytical Procedures for Determination of Paroxetine in Pharmaceutical Formulations. [Link]
-
International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
LGC Standards. Paroxetine impurities: An overview. [Link]
-
Wróblewski, K., et al. (2012). New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase. Acta Chromatographica, 24(3), 383-393. [Link]
-
European Pharmaceutical Review. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
-
Longdom Publishing. (2014). Quantitation of Paroxetine in Human Plasma by LC-MS/MS. [Link]
-
Journal of Bio Innovation. (2021). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PAROXETINE HYDROCHLORIDE AND ETIZOLAM IN PHARMACEUTICAL DOSAGE FORM. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. researchgate.net [researchgate.net]
- 6. drugfuture.com [drugfuture.com]
- 7. biomedres.us [biomedres.us]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a Selective Method for Determination of Paroxetine in human plasma by LC-MS/MS [sites.ualberta.ca]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. database.ich.org [database.ich.org]
- 17. ijrti.org [ijrti.org]
- 18. pharmascholars.com [pharmascholars.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Regulatory Compliance for Stable Isotope Labeled Internal Standards
An Objective Comparison for Ensuring Bioanalytical Data Integrity
For researchers, scientists, and drug development professionals, the immutable integrity of bioanalytical data is the bedrock of regulatory submission and approval. Within the complex symphony of quantitative mass spectrometry, the internal standard (IS) serves as the conductor, ensuring that every note—every measurement—is precise and accurate. Among the choices for this critical role, the Stable Isotope Labeled Internal Standard (SIL-IS) is universally recognized as the "gold standard," a preference strongly echoed by global regulatory bodies.[1][2]
This guide provides an in-depth comparison of SIL-IS based on critical quality attributes that directly impact regulatory compliance and data defensibility. We will move beyond mere checklists to explore the scientific causality behind regulatory expectations, grounding our discussion in the harmonized framework of the International Council for Harmonisation (ICH) M10 guideline, which is now the global standard for bioanalytical method validation.[1][3]
Chapter 1: The Fundamental Role of the Internal Standard in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) to correct for variability during the analytical process.[1] An ideal IS should perfectly mimic the analyte's behavior throughout every step—from extraction and handling to ionization in the mass spectrometer. This mimicry allows it to normalize the analyte's signal, correcting for physical sample loss and signal fluctuations (matrix effects), thereby ensuring accuracy and precision.[1][4][5]
While structural analogs can be used, they are chemically different. A SIL-IS, where atoms like hydrogen, carbon, or nitrogen are replaced with their stable heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), is chemically and physically almost identical to the analyte, differing only in mass.[1][6] This near-perfect identity is why regulatory agencies strongly recommend their use whenever possible.[6][7]
Caption: The SIL-IS tracks the analyte through the entire workflow.
Chapter 2: Defining 'Fit for Purpose': A Comparison of Critical SIL-IS Quality Attributes
The ICH M10 guideline states that the suitability of the IS is critical and must be ensured.[6] This "suitability" is defined by several key quality attributes that must be experimentally verified. A failure in any of these areas can compromise the integrity of an entire study.
Isotopic Purity & Cross-Contribution
The "Why": A SIL-IS should be a pure, heavy version of the analyte. However, synthetic processes are imperfect, often leaving a small percentage of unlabeled analyte as an impurity.[8] This impurity will contribute to the measured analyte signal, causing a positive bias. This effect is most damaging at the Lower Limit of Quantification (LLOQ), where the analyte concentration is lowest, potentially leading to an overestimation of the drug's concentration.[9]
Regulatory Expectation: The ICH M10 guideline mandates that the contribution of the IS to the analyte signal (and vice versa) be investigated. This is known as cross-talk or cross-contribution. The acceptance criteria are stringent:
-
The contribution of the IS response to the analyte signal must be ≤ 20% of the LLOQ response .
-
The contribution of the analyte response (at the Upper Limit of Quantification, ULOQ) to the IS signal must be ≤ 5% of the IS response .[10]
Comparison: High vs. Low Isotopic Purity
| Feature | High Purity SIL-IS (e.g., >99%) | Low Purity SIL-IS (e.g., 97%) | Regulatory & Scientific Impact |
| Unlabeled Impurity | Minimal (<1%) | Significant (≥3%) | Higher impurity directly increases the risk of failing cross-contribution criteria. |
| Bias at LLOQ | Negligible | Potentially significant positive bias, leading to inaccurate pharmacokinetic data. | Methods with high LLOQ bias will be rejected by regulatory agencies. |
| Method Reliability | High | Low; data may be deemed unreliable. | Compromises the trustworthiness of the entire dataset. |
Experimental Protocol: Evaluation of Cross-Contribution
Objective: To ensure that the SIL-IS does not unacceptably contribute to the analyte signal, and that the analyte does not interfere with the SIL-IS.
Methodology:
-
Prepare Samples:
-
Blank Sample: A processed blank matrix sample (from at least six sources) without analyte or IS.
-
Zero Sample: A blank matrix sample spiked only with the SIL-IS at its working concentration.
-
LLOQ Sample: A blank matrix sample spiked with the analyte at the LLOQ concentration.
-
ULOQ Sample: A blank matrix sample spiked with the analyte at the ULOQ concentration and the SIL-IS at its working concentration.
-
-
Analysis: Analyze the samples using the validated LC-MS/MS method.
-
Evaluation:
-
IS to Analyte: In the Zero Sample, measure the peak area in the analyte's mass transition channel. This area must be ≤ 20% of the average analyte peak area from the LLOQ samples.[10]
-
Analyte to IS: In the ULOQ Sample, measure the peak area in the IS's mass transition channel. Compare this to the IS peak area in a sample containing only the IS. The contribution from the analyte must be ≤ 5%.[10]
-
Stability and Position of Isotopic Label
The "Why": The isotopic label must be stable throughout the entire analytical process. If the heavy isotopes can exchange with light isotopes from the solvent or matrix (a phenomenon known as "back-exchange"), the IS will convert back to the unlabeled analyte, compromising its ability to act as a stable reference.[9] Deuterium (²H) labels, especially when placed on or near heteroatoms (O, N) or on activated carbon atoms, are more prone to this exchange than heavy carbon (¹³C) or nitrogen (¹⁵N) labels.[9][11]
Furthermore, extensive deuteration can sometimes alter the physicochemical properties of the molecule enough to cause a slight shift in chromatographic retention time.[12][13] If the SIL-IS does not perfectly co-elute with the analyte, it may experience different matrix effects, defeating its primary purpose.[13]
Regulatory Expectation: It must be demonstrated that no isotope exchange reactions occur under the conditions of the bioanalytical method.[7][14][15]
Comparison: Label Type and Position
| Feature | ¹³C or ¹⁵N Label | Deuterium (²H) Label (Stable Position) | Deuterium (²H) Label (Labile Position) |
| Label Stability | Excellent; covalently bonded within the carbon/nitrogen skeleton. | Good; placed on non-exchangeable sites (e.g., aromatic ring, methyl group). | Poor; placed on or near heteroatoms (O-D, N-D) or acidic carbons. |
| Risk of Back-Exchange | Virtually none. | Low, but should be experimentally verified. | High; will compromise data integrity. |
| Chromatographic Shift | Minimal to none. | Can occur with high levels of deuteration, requires verification of co-elution. | N/A (unsuitable for use). |
| Regulatory Fitness | Ideal. The gold standard for SIL-IS. | Acceptable. The most common type, but requires rigorous validation of stability. | Unacceptable. Fails to meet fundamental regulatory requirements. |
Experimental Protocol: Assessment of Isotopic Label Stability
Objective: To confirm that the isotopic label on the SIL-IS is stable under the conditions of sample processing, storage, and analysis.
Methodology:
-
Sample Incubation:
-
Spike the SIL-IS into blank biological matrix at its working concentration.
-
Incubate these samples under the most extreme conditions of the analytical method (e.g., longest bench-top stability time, highest temperature, pH extremes used in extraction).
-
Include a control sample stored immediately at -70°C or below.
-
-
Analysis:
-
Process and analyze the incubated and control samples.
-
Monitor the mass transition for the unlabeled analyte.
-
-
Evaluation:
-
Compare the peak area of any formed unlabeled analyte in the incubated sample to the control sample.
-
There should be no significant increase in the unlabeled analyte signal, confirming the stability of the label.
-
Chemical Purity and the Certificate of Analysis (CoA)
The "Why": Beyond isotopic purity, the overall chemical purity of the SIL-IS material is crucial. Any chemical impurities could potentially interfere with the analyte's quantification, either by having the same mass transition or by causing unexpected matrix effects.[8]
Regulatory Expectation: While regulatory guidance does not explicitly require a formal Certificate of Analysis for an internal standard, it unequivocally states that the suitability for use must be demonstrated .[7][15] This means the onus is on the scientist to prove that the IS material itself, and any impurities thereof, do not interfere with the quantification of the analyte.[15][16] A comprehensive CoA from a reputable supplier provides the foundational data (e.g., identity, chemical purity, isotopic enrichment) to support this demonstration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. d-nb.info [d-nb.info]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. scispace.com [scispace.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. tandfonline.com [tandfonline.com]
- 16. fda.gov [fda.gov]
A Senior Scientist's Guide to Limit of Detection (LOD) for N-Methyl Paroxetine: A Comparative Analysis
For researchers, analytical chemists, and drug development professionals, establishing the true lower limits of an analytical method is not merely a regulatory checkbox; it is the foundation of data integrity. When dealing with compounds like N-Methyl Paroxetine—a known process impurity and potential metabolite of the widely-prescribed antidepressant Paroxetine—a rigorously determined Limit of Detection (LOD) is critical for ensuring product safety and quality.
This guide provides an in-depth comparison of the predominant methodologies for LOD determination, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline. We will move beyond rote procedural lists to explore the causality behind methodological choices, empowering you to select and execute the most appropriate strategy for your analytical needs.
The "Why": Understanding the Limit of Detection
Before delving into the "how," it is crucial to grasp the concept of LOD. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected—but not necessarily quantified with acceptable precision and accuracy—under the stated experimental conditions.[1][2][3] It represents the point at which we can confidently state a signal is distinguishable from the background noise of the instrument and matrix. For N-Methyl Paroxetine, this is paramount for:
-
Impurity Profiling: Quantifying it as a process-related impurity in the Paroxetine active pharmaceutical ingredient (API).
-
Metabolic Studies: Detecting its presence in biological matrices.
-
Forced Degradation Studies: Identifying it as a potential degradant under stress conditions.
Methodologies for LOD Determination: A Comparative Overview
The ICH Q2(R1) guideline, a cornerstone for analytical method validation, outlines three primary approaches for determining the LOD.[1][4] Each method has distinct advantages, disadvantages, and areas of applicability.
| Methodology | Statistical Rigor | Ease of Implementation | Regulatory Acceptance | Best Suited For |
| 1. Visual Evaluation | Low | High | Limited (often for non-instrumental methods) | Preliminary estimates, limit tests, methods where instrumental noise is not a factor. |
| 2. Signal-to-Noise (S/N) Ratio | Moderate | Moderate | Widely Accepted | Chromatographic methods (HPLC, LC-MS/MS), initial LOD estimation during development. |
| 3. Based on the Standard Deviation of the Response and the Slope | High | Low | Highly Recommended (Gold Standard) | Method validation for regulatory submission, establishing a statistically robust LOD. |
Deep Dive 1: The Signal-to-Noise (S/N) Ratio Method
This approach is frequently employed in chromatography. It involves comparing the signal height of the analyte peak to the magnitude of the background noise.
The Causality: The core principle is empirical. By analyzing progressively dilute solutions of N-Methyl Paroxetine, we identify the concentration where the resulting peak is consistently and visibly distinguishable from the baseline fluctuations. A signal-to-noise ratio of 3:1 is generally accepted by regulatory bodies as a reliable indicator of detection.[1][5][6][7]
Step-by-Step Protocol (S/N Method)
-
Establish a Stable Baseline: Equilibrate your analytical system (e.g., LC-MS/MS) with the mobile phase until a stable, low-noise baseline is achieved.
-
Prepare a Low-Concentration Standard: Prepare a standard of N-Methyl Paroxetine at a concentration expected to be near the LOD.
-
Inject and Acquire Data: Inject the standard multiple times (e.g., n=3) and record the chromatograms.
-
Measure Signal and Noise:
-
Signal (H): Measure the height of the N-Methyl Paroxetine peak from the peak maximum to the baseline.
-
Noise (h): Determine the height of the maximum baseline noise in a region close to the analyte peak, typically over a distance equivalent to 20 times the peak width at half-height.[5]
-
-
Calculate S/N Ratio: Calculate the ratio S/N = H/h.
-
Adjust and Confirm: If the ratio is not approximately 3:1, adjust the concentration of the standard and repeat the measurement until the 3:1 ratio is achieved. This concentration is the estimated LOD.
Expert Insight: While straightforward, the S/N method can be subjective. The way noise is measured can vary between software platforms and analysts. It is an excellent tool for method development and for confirming a statistically derived LOD, but relying on it solely for validation can be a point of scrutiny.
Deep Dive 2: The Statistical Method (Standard Deviation of the Response and Slope)
This is the most statistically robust and regulatory-preferred method. It defines the LOD based on the variability of the blank signal and the sensitivity of the method (the slope of the calibration curve). The formula provided by the ICH is:
LOD = 3.3 * (σ / S)
Where:
-
σ (sigma) = The standard deviation of the response.
-
S = The slope of the calibration curve.[4]
The Causality: This formula is statistically derived. The factor 3.3 corresponds to a confidence level of approximately 95% that a measured signal is not a false positive. 'σ' quantifies the noise (variability) of the system at the zero-analyte level, while 'S' (the slope) represents how much the signal changes for a unit change in concentration. A higher slope (greater sensitivity) will result in a lower LOD for the same level of noise.
There are two primary ways to determine σ:
A) Based on the Standard Deviation of the Blank
In this approach, multiple blank samples (matrix without the analyte) are measured, and the standard deviation of these responses is calculated.
-
Prepare Blanks: Prepare a minimum of 10 independent blank samples (e.g., mobile phase, or a placebo formulation extract).
-
Analyze Blanks: Inject each blank sample and measure the instrument response (e.g., peak area) at the retention time of N-Methyl Paroxetine.
-
Calculate Standard Deviation (σ): Calculate the standard deviation of the responses obtained from the blank injections.
-
Determine Slope (S): Separately, generate a calibration curve using low-concentration standards of N-Methyl Paroxetine and determine its slope.
-
Calculate LOD: Apply the formula: LOD = 3.3 * (σ / S).
Expert Insight: This method is excellent but presents a challenge in modern, highly sensitive techniques like LC-MS/MS where the blank response may be zero due to signal processing. In such cases, the calibration curve approach is more appropriate.
B) Based on the Calibration Curve
This is the most common and recommended approach. The standard deviation of the response (σ) is derived from the regression statistics of a calibration curve constructed at concentrations in the low range, near the expected LOD.
-
Prepare Low-Level Calibrants: Prepare a series of at least 5-6 calibration standards of N-Methyl Paroxetine concentrated in a narrow range around the expected LOD (e.g., from the estimated LOD to 10x the LOD).
-
Generate Calibration Curve: Analyze each standard (with multiple injections, e.g., n=3, per level) and plot the mean response versus concentration.
-
Perform Linear Regression: Fit a linear regression line to the data.
-
Obtain σ and S: From the regression analysis output (e.g., from Excel or chromatography data software), obtain:
-
S: The slope of the regression line.
-
σ: The standard deviation of the y-intercepts or the residual standard deviation of the regression line.[4]
-
-
Calculate LOD: Apply the formula: LOD = 3.3 * (σ / S).
-
Confirmation: Prepare a new standard at the calculated LOD concentration and analyze it to verify that a detectable peak is present.
Visualization of the LOD Determination Workflow
The following diagram illustrates the decision-making and experimental process for determining the LOD using the robust calibration curve method.
Caption: Workflow for LOD Determination via the Calibration Curve Method.
Practical Application: Determining LOD for N-Methyl Paroxetine via LC-MS/MS
N-Methyl Paroxetine is structurally analogous to Paroxetine, and as such, analytical methods developed for Paroxetine and its related compounds are an excellent starting point.[5] This protocol adapts a common reversed-phase LC-MS/MS method.
Instrumentation and Materials:
-
LC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid.
-
Standards: Certified reference standard of N-Methyl Paroxetine.
LC-MS/MS Parameters (Starting Point):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to elute N-Methyl Paroxetine (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Ionization Mode: ESI Positive
-
MRM Transition: N-Methyl Paroxetine has a molecular weight of 343.4 g/mol .[6] A plausible precursor ion would be [M+H]+ at m/z 344.4. Product ions would need to be determined by infusing the standard, but a likely fragmentation would be similar to Paroxetine, potentially involving the tropylium ion or other characteristic fragments.
Protocol for LOD Determination (Calibration Curve Method)
-
Stock Solution Preparation: Accurately weigh and dissolve N-Methyl Paroxetine reference standard in a suitable solvent (e.g., methanol) to prepare a 100 µg/mL primary stock solution.
-
Intermediate and Working Standards:
-
Perform serial dilutions to create an intermediate stock solution (e.g., 1 µg/mL).
-
From the intermediate stock, prepare a set of at least six working calibration standards in the expected LOD range. Based on similar compounds, a good starting range would be 0.05 ng/mL to 1.0 ng/mL.
-
-
Analysis:
-
Inject each calibration standard in triplicate.
-
Integrate the peak area for the N-Methyl Paroxetine MRM transition.
-
-
Data Processing:
-
Calculate the mean peak area for each concentration level.
-
Construct a calibration curve by plotting mean peak area vs. concentration.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
From the regression output, record the Slope (S) and the Standard Error of the Intercept (σ).
-
-
Calculation:
-
Calculate the LOD: LOD = 3.3 * (σ / S)
-
For completeness, calculate the Limit of Quantitation (LOQ): LOQ = 10 * (σ / S)
-
-
Verification:
-
Prepare a new N-Methyl Paroxetine standard at the calculated LOD concentration.
-
Inject this standard multiple times (e.g., n=6) to confirm that a detectable signal is consistently produced.
-
Visualizing the Concepts: Blank, LOD, and LOQ
The relationship between the background noise (blank), the limit of detection, and the limit of quantitation is fundamentally statistical.
Caption: Conceptual Relationship between Blank, LOD, and LOQ Signals.
Conclusion
Determining the Limit of Detection for N-Methyl Paroxetine is a critical exercise in analytical rigor. While the Signal-to-Noise method offers a valuable estimate during method development, the statistical approach based on the standard deviation of the response and the slope of a low-level calibration curve stands as the definitive, regulatory-compliant method. By understanding the scientific principles behind these methods and executing them with precision, researchers can establish a trustworthy and defensible LOD, ensuring the quality and safety of pharmaceutical products. This guide provides the framework and practical steps to achieve that goal, grounding your analytical work in both scientific integrity and regulatory compliance.
References
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures - Step 5 - Revision 2. [Link]
-
Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
-
Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]
-
Lambropoulos, J., Spanos, G. A., & Lazaridis, N. V. (1999). Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets. Journal of Pharmaceutical and Biomedical Analysis, 19(6), 793–802. [Link]
-
Waters Corporation. (n.d.). Development and Validation of a UHPLC Method for Paroxetine Hydrochloride. [Link]
-
Yamgar, R., & Sawant, S. (2012). Synthesis and characterization of novel impurities in Paroxetine Hydrochloride hemihydrate and adopting QbD principles to built in quality in process of final drug substance. Asian Journal of Research in Chemistry, 5(3), 329-335. [Link]
-
Sisu@UT. (n.d.). 9.3. Estimation of LoD – Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]
-
Meurer, E. C., et al. (2005). Validation of a selective method for determination of paroxetine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Pharmaceutical Sciences, 8(2), 340-347. [Link]
-
Wang, M., Zhou, W., Zhang, Q., & Huang, M. (2013). Development and Validation of a LC–MS/MS Method for the Determination of Paroxetine in Human Plasma. Advanced Materials Research, 781-784, 930-933. [Link]
-
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
-
Shrivastava, A., & Gupta, V. (2011). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. Chronicles of Young Scientists, 2(1), 21. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. WO2007034270A2 - Improved process for the preparation of (-) trans-n-methyl paroxetine - Google Patents [patents.google.com]
- 3. Method development and validation for the HPLC assay (potency and related substances) for 20 mg paroxetine tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
